molecular formula C9H13N3O B13179756 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B13179756
M. Wt: 179.22 g/mol
InChI Key: RZRIDKKPSVHIOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
  • 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Uniqueness

2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This substitution can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Biological Activity

2-Amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 929974-28-7) is a pyrrole derivative with notable biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antitumor and antidiabetic agent. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.

The molecular formula of this compound is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol. It is characterized by a pyrrole ring structure that contributes to its biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : Pyrrole derivatives have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that related pyrrole compounds exhibited significant cytotoxicity against colon cancer cell lines (e.g., HCT116 and SW620) with IC₅₀ values ranging from 1.0 to 1.6 × 10⁻⁸ M . The structural modifications in these compounds were found to influence their potency and selectivity.

Antidiabetic Activity

The compound's potential as an antidiabetic agent has also been explored. For instance, studies on structurally similar pyrrole derivatives have shown promising results in inhibiting aldose reductase (AR), an enzyme implicated in diabetic complications. These compounds demonstrated insulin-mimetic activities, indicating their potential to lower blood glucose levels .

The biological activities of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies suggest that the compound can form stable complexes with key receptors involved in cancer progression, thereby inhibiting their activity .
  • Membrane Interaction : Similar compounds have shown the ability to intercalate into lipid bilayers, affecting membrane integrity and function, which may enhance their cytotoxic effects against cancer cells .

Case Studies

A summary of relevant case studies is presented in Table 1 below:

Study ReferenceCompound TestedCell LineIC₅₀ (M)Observations
Dubinina et al. (2007)4-amino-3-chloro-1H-pyrrole derivativesHCT1161.0 × 10⁻⁸Significant cytotoxicity observed
Kuznietsova et al. (2013)Pyrrole derivativesRat colon cancer modelN/AInhibition of tumor growth
MDPI Study (2024)Zinc(II) complexes of pyrrole derivativesIsolated rat adipocytesN/AHigh insulin-mimetic activity

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-amino-3-hydroxy-2-(2-methylpropyl)-2H-pyrrole-4-carbonitrile

InChI

InChI=1S/C9H13N3O/c1-5(2)3-7-8(13)6(4-10)9(11)12-7/h5,7,13H,3H2,1-2H3,(H2,11,12)

InChI Key

RZRIDKKPSVHIOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=C(C(=N1)N)C#N)O

Origin of Product

United States

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